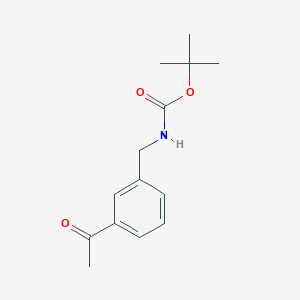

Tert-butyl (3-acetylbenzyl)carbamate

Description

Significance of the Carbamate (B1207046) Protecting Group in Chemical Synthesis

The protection of an amine group is a common requirement to manage its high reactivity and basicity during complex synthetic sequences. google.com Among the various protecting groups, carbamates are a popular choice because they effectively decrease the nucleophilicity of the amine nitrogen. nist.govresearchgate.net This is achieved by the electron-withdrawing nature of the adjacent carbonyl group. The conversion of an amine to a carbamate renders it stable to a wide array of reaction conditions, yet it can be removed under specific and often mild conditions without affecting other sensitive functional groups, such as amides. google.comresearchgate.net

Carbamates are integral to peptide synthesis and are widely used in medicinal chemistry and the synthesis of complex natural products. google.comnih.gov Their utility lies in the balance they provide: sufficient stability to withstand various reagents and reaction conditions, and the ability to be cleaved selectively when desired. nih.gov Different carbamate protecting groups can be removed under different conditions (e.g., acidic, basic, or hydrogenolysis), allowing for orthogonal protection strategies in molecules with multiple amine groups. google.com

tert-Butyloxycarbonyl (Boc) Group in Amine Protection Strategies

The tert-Butyloxycarbonyl (Boc) group is arguably the most common amine protecting group used in contemporary organic synthesis, particularly in non-peptide chemistry. orgsyn.org Its widespread use stems from its ease of installation and its convenient removal under acidic conditions.

Installation: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org The reaction conditions are generally mild and flexible, accommodating a wide range of solvents and achieving high yields. orgsyn.org

Removal (Deprotection): The key feature of the Boc group is its lability in the presence of strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727). orgsyn.org The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton. orgsyn.org The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. orgsyn.org This acid-lability makes the Boc group orthogonal to other protecting groups like the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis. researchgate.net

| Feature | Description |

| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Protection Condition | Mild basic or neutral conditions (e.g., with TEA, DMAP, or NaHCO₃) |

| Deprotection Condition | Strong acid (e.g., TFA, HCl) |

| Key Advantage | Stable to many nucleophiles and bases; easily removed with acid. |

Contextual Overview of Substituted Benzylamine (B48309) Scaffolds in Organic Chemistry

Benzylamine and its substituted derivatives are foundational structural motifs in a vast number of biologically active compounds and are key building blocks in organic synthesis. The benzyl (B1604629) group provides a versatile scaffold that can be functionalized to modulate the steric and electronic properties of a molecule. Substituted benzylamines are prevalent in pharmaceuticals, agrochemicals, and materials science.

The presence of substituents on the aromatic ring allows for fine-tuning of a compound's properties, such as its binding affinity to biological targets, solubility, and metabolic stability. For instance, modifications to the benzylamine template are a common strategy in drug discovery to optimize lead compounds. These scaffolds are often synthesized through methods like reductive amination or nucleophilic substitution. The ability to introduce various functional groups onto the benzyl ring makes this class of compounds particularly valuable for creating diverse chemical libraries for screening and developing new synthetic methodologies.

Research Objectives and Scope for Tert-butyl (3-acetylbenzyl)carbamate in Advanced Synthetic Methodologies

While extensive research on many substituted N-Boc-benzylamines has been published, specific studies detailing the synthesis and application of This compound are not widely available in the scientific literature. However, an analysis of its structure allows for the formulation of its potential research objectives and synthetic utility.

The molecule combines three key features:

A Boc-protected amine , which allows it to serve as a stable intermediate in multi-step syntheses.

A benzylamine scaffold , providing a common structural core found in many target molecules.

An acetyl group (a ketone) on the meta-position of the benzene (B151609) ring.

The primary research objective for a compound with this structure would likely be its use as a versatile intermediate for further chemical elaboration. The acetyl group serves as a synthetic handle for a variety of transformations, such as:

Nucleophilic addition to the ketone to form secondary or tertiary alcohols.

Reduction to an ethyl group or conversion to a secondary alcohol.

Wittig-type reactions to form alkenes.

Formation of imines or other derivatives through condensation reactions.

The scope of its application in advanced synthetic methodologies would be to facilitate the construction of more complex molecules where the benzylamine moiety is a key component and the side chain requires modification. After using the acetyl group as a point for diversification, the Boc group could be removed under acidic conditions to reveal the primary amine, which could then undergo further reactions like acylation, alkylation, or cyclization. This strategy enables a modular approach to synthesizing libraries of compounds for medicinal chemistry or materials science research.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl N-[(3-acetylphenyl)methyl]carbamate |

InChI |

InChI=1S/C14H19NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |

InChI Key |

OVSVWXDZFUHRBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Transformations and Derivatizations of Tert Butyl 3 Acetylbenzyl Carbamate

Selective Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. jk-sci.comorganic-chemistry.org The selective removal of the Boc group from Tert-butyl (3-acetylbenzyl)carbamate is a critical step in many synthetic pathways, unmasking the amine functionality for further reactions.

Acid-Catalyzed Deprotection Mechanisms (e.g., Trifluoroacetic Acid)

The most common method for the deprotection of the N-Boc group is through acid catalysis, with trifluoroacetic acid (TFA) being a frequently employed reagent. jk-sci.comresearchgate.net The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen by the acid. This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com

The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature. jk-sci.comcommonorganicchemistry.com The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org To mitigate these undesired reactions, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.org

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Highly effective, but corrosive and volatile. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) | A common and cost-effective alternative to TFA. nih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Can be used for selective deprotection in the presence of tert-butyl esters. researchgate.net |

Alternative Deprotection Strategies (e.g., Radical Cation-Mediated Cleavage)

While acid-catalyzed cleavage is prevalent, alternative methods for Boc deprotection have been developed to accommodate sensitive substrates or to achieve different selectivity. One such strategy involves the use of radical cations. For instance, the combination of tris(4-bromophenyl)aminium radical cation, also known as "magic blue" (MB•+), and triethylsilane has been shown to mediate the mild deprotection of N-Boc groups. organic-chemistry.orgnih.gov This method operates under neutral conditions and is catalyzed by the radical cation, which facilitates the cleavage of the C-O bond of the tert-butyl group. nih.govacs.org This approach is advantageous for substrates that are unstable in strongly acidic environments.

Other non-acidic methods include thermal deprotection, which can sometimes be achieved by heating the substrate in a suitable solvent. nih.gov However, this method may require high temperatures and is not always chemoselective. Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI), have also been employed for Boc deprotection, offering an alternative to protic acids. organic-chemistry.orgresearchgate.net

Chemoselectivity Considerations in Boc Removal

In molecules containing multiple acid-sensitive functional groups, the chemoselective removal of the Boc group is a significant challenge. The acetyl group in this compound is generally stable to the acidic conditions used for Boc deprotection. However, if other acid-labile groups such as tert-butyl esters or ethers are present, careful selection of the deprotection conditions is necessary to avoid their cleavage.

The choice of acid and solvent can play a crucial role in achieving chemoselectivity. For instance, using a milder acid like phosphoric acid or carefully controlling the stoichiometry of a stronger acid can sometimes allow for the selective removal of the Boc group in the presence of other sensitive functionalities. nih.gov The use of Lewis acids can also offer different selectivity profiles compared to Brønsted acids. organic-chemistry.org For example, the CeCl₃·7H₂O-NaI system has been reported to selectively cleave tert-butyl esters while leaving N-Boc groups intact, which is the reverse of the selectivity typically observed with strong acids. organic-chemistry.org

Reactions Involving the Acetyl Moiety

The acetyl group of this compound provides another site for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Reduction of the Ketone Functionality (e.g., to Secondary Alcohols)

The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding Tert-butyl (3-(1-hydroxyethyl)benzyl)carbamate. This transformation is typically achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this reduction. For less reactive ketones or when faster reaction rates are desired, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for reducing the ketone. This method is often clean and produces high yields, but it may also affect other functional groups in the molecule, such as the aromatic ring under more forcing conditions.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | Mild and selective for ketones and aldehydes. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl ether, 0 °C to room temperature | Powerful reducing agent, less selective. |

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The acetyl group can participate in various carbon-carbon bond-forming reactions through condensation with other carbonyl compounds or active methylene (B1212753) compounds. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

The Aldol condensation involves the reaction of the enolate of the acetyl group with an aldehyde or another ketone. This reaction can be catalyzed by either an acid or a base. For this compound, a base-catalyzed aldol condensation would involve the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile.

The Knoevenagel condensation is a related reaction where the acetyl group reacts with an active methylene compound in the presence of a weak base, such as an amine or its salt. researchgate.net This reaction is particularly useful for the synthesis of α,β-unsaturated ketones. For example, reacting this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate would lead to the formation of a new carbon-carbon double bond conjugated with the carbonyl group.

These condensation reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of larger and more functionalized molecules.

Other Synthetic Modifications at the Acetyl Group (e.g., Halogenation, Wittig Reactions)

The acetyl group, a methyl ketone, is a key functional group that can undergo various transformations to introduce new functionalities.

Halogenation: The methyl carbon of the acetyl group is susceptible to halogenation at the α-position under both acidic and basic conditions. libretexts.orgyoutube.com This reaction typically involves the formation of an enol or enolate intermediate. fiveable.me For instance, in an acid-catalyzed reaction, the carbonyl is protonated, followed by tautomerization to the enol form, which then attacks the halogen (e.g., Br₂). libretexts.orgyoutube.com Under basic conditions, a strong base can deprotonate the α-carbon to form an enolate, which then reacts with the halogen source. N-halosuccinimides like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used as effective halogenating agents for enolizable carbonyl compounds. researchgate.net This transformation yields an α-halo ketone, a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

Wittig Reaction: The carbonyl of the acetyl group can be converted into an alkene through the Wittig reaction. wikipedia.orglibretexts.org This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide followed by deprotonation with a strong base. masterorganicchemistry.com The ylide attacks the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com The specific alkene formed depends on the structure of the ylide used, allowing for the synthesis of a diverse range of vinyl-substituted derivatives from the parent molecule. udel.edu

Table 1: Synthetic Modifications at the Acetyl Group

| Reaction | Reagents | Product Type | Key Feature |

|---|---|---|---|

| α-Halogenation | Br₂, H⁺ or OH⁻; NBS | α-Halo Ketone | Introduces a leaving group for further substitution. |

| Wittig Reaction | Ph₃P=CHR (Wittig Reagent) | Alkene | Converts C=O to C=C with high regioselectivity. |

Reactivity of the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring is governed by the electronic properties of the existing substituents. The this compound molecule possesses two substituents on the aromatic ring: an acetyl group and a -(CH2)NHBoc group.

The acetyl group is an electron-withdrawing group and acts as a meta-director and a deactivator for electrophilic aromatic substitution (EAS). unizin.org

The -(CH2)NHBoc group is considered an alkyl group with a protected amine. Alkyl groups are electron-donating through induction and are ortho, para-directors and activators. masterorganicchemistry.comlibretexts.org

The outcome of electrophilic substitution on this disubstituted ring depends on the competition between these two directing effects. Generally, activating groups have a stronger influence than deactivating groups. imperial.ac.uk Therefore, incoming electrophiles are expected to be directed primarily to the positions ortho and para to the -(CH2)NHBoc group.

Electrophilic Aromatic Substitution Reactions

Given the directing effects, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would likely occur at positions 2, 4, and 6. wikipedia.org

Halogenation: Reaction with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) would introduce a bromine atom onto the ring. libretexts.org The primary products would be 2-bromo-, 4-bromo-, and 6-bromo- derivatives of this compound. Steric hindrance from the existing substituents might influence the ratio of these isomers.

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. unizin.org This group is strongly deactivating and would add to the positions activated by the -(CH2)NHBoc group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but typically require a halide or triflate on the aromatic ring as a leaving group. nih.govnih.gov Therefore, a two-step sequence is necessary for this compound. First, an electrophilic halogenation (e.g., bromination) introduces a halogen onto the aromatic ring at the 2, 4, or 6-position. The resulting aryl bromide can then participate in cross-coupling reactions.

Suzuki Coupling: The halogenated derivative can be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The aryl halide can also react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. nih.govbeilstein-journals.org This reaction provides a route to stilbene-like derivatives. illinois.edu

Table 2: Reactivity of the Aromatic Ring System

| Reaction Type | Key Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Electrophilic Halogenation | Br₂, FeBr₃ | - | Aryl Bromide |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl Bromide | Biaryl Compound |

| Heck Reaction | Alkene, Pd catalyst, Base | Aryl Bromide | Substituted Alkene |

Transformations at the Benzylic Linkage

The methylene (-CH₂-) bridge, being in a benzylic position, is activated for both oxidation and substitution reactions.

Oxidation Reactions at the Methylene Bridge

The benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively oxidized. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium persulfate (K₂S₂O₈), can oxidize the benzylic methylene group. masterorganicchemistry.comnih.gov Oxidation of N-protected benzylamines can lead to the corresponding N-protected benzaldimines or, upon further oxidation and hydrolysis, to the benzoyl derivative. nih.govresearchgate.netresearchgate.net In the context of this compound, controlled oxidation could potentially convert the methylene bridge into a carbonyl group, yielding an N-acyl protected aminoketone. This transformation would create a highly functionalized molecule with three distinct carbonyl groups.

Alkylation and Other Substitutions at the Benzylic Position

The benzylic protons can be abstracted by a strong base (e.g., an organolithium reagent) to form a resonance-stabilized benzylic carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. organic-chemistry.orgresearchgate.net This process allows for the introduction of alkyl, allyl, or benzyl (B1604629) groups at the benzylic position, creating a more complex carbon skeleton. The success of this reaction depends on the choice of a base strong enough to deprotonate the benzylic carbon without significantly affecting the other functional groups, such as the acetyl ketone or the Boc-protecting group.

Mechanistic and Computational Studies on Tert Butyl 3 Acetylbenzyl Carbamate

Investigation of Reaction Mechanisms in Carbamate (B1207046) Formation

The formation of tert-butyl (3-acetylbenzyl)carbamate, a process involving the protection of the amino group of 3-acetylbenzylamine with a tert-butyloxycarbonyl (Boc) group, is a cornerstone of many synthetic strategies. The mechanism of this transformation is generally understood to proceed via nucleophilic attack of the amine onto the Boc-donating reagent.

Kinetic Studies of Protection Reactions

Kinetic studies on the formation of tert-butyl carbamates, while not specifically detailing this compound, generally point towards a second-order reaction. The rate is typically dependent on the concentration of both the amine and the protecting agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The reaction rate is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the Boc donor, the solvent, and the presence of any catalysts. For 3-acetylbenzylamine, the acetyl group, being an electron-withdrawing group, might slightly reduce the nucleophilicity of the benzylamine (B48309), potentially affecting the reaction kinetics compared to unsubstituted benzylamine.

Table 1: Illustrative Kinetic Data for Boc Protection of Benzylamines

| Amine | Protecting Agent | Solvent | Rate Constant (k) [M⁻¹s⁻¹] (Hypothetical) |

| Benzylamine | Boc₂O | Dichloromethane (B109758) | 0.015 |

| 3-Acetylbenzylamine | Boc₂O | Dichloromethane | 0.012 |

Note: The data in this table is illustrative and intended to show the potential relative effect of the acetyl substituent. Actual kinetic data for this compound formation is not available in the cited literature.

Elucidation of Catalytic Pathways in Carbamate Synthesis

The synthesis of tert-butyl carbamates can be facilitated by catalysts. While the reaction between an amine and Boc anhydride (B1165640) can proceed without a catalyst, bases are often employed to deprotonate the amine, increasing its nucleophilicity and reaction rate. organic-chemistry.org Common bases include triethylamine (B128534) or sodium hydroxide.

Alternative catalytic systems, such as those employing ionic liquids or metal catalysts, have been developed for the efficient N-tert-butyloxycarbonylation of amines. organic-chemistry.org For instance, zirconium(IV)-based catalysts have been shown to be effective in carbamate synthesis. organic-chemistry.org The catalytic cycle in these cases would likely involve the activation of the Boc-donating agent by the catalyst, making it more susceptible to nucleophilic attack by the amine.

Mechanistic Insights into Boc Deprotection Processes

The removal of the Boc protecting group is a critical step in many synthetic sequences. This process is most commonly achieved under acidic conditions. acsgcipr.org

Proposed Intermediates and Transition States

The acid-catalyzed deprotection of this compound is believed to proceed through a well-established mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. mdpi.com This protonation makes the carbamate a better leaving group.

The subsequent step is the rate-determining step, which involves the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the protonated 3-acetylbenzylamine and carbon dioxide. A final basic workup can then provide the free amine. mdpi.com

The transition state for the C-O bond cleavage would involve the elongation of this bond and the development of a positive charge on the tert-butyl group. The stability of the resulting tert-butyl cation is a major driving force for this reaction.

Table 2: Proposed Intermediates in the Acid-Catalyzed Deprotection of this compound

| Step | Intermediate | Description |

| 1 | Protonated Carbamate | The carbonyl oxygen of the Boc group is protonated by an acid. |

| 2 | Carbamic Acid and Tert-butyl Cation | The C-O bond cleaves, forming the unstable carbamic acid and a tert-butyl cation. |

| 3 | Protonated Amine | The carbamic acid decarboxylates to form the protonated amine and carbon dioxide. |

Radical Pathways in C-O Bond Cleavage

While less common than acid-catalyzed methods, radical pathways for the deprotection of tert-butyl carbamates have been explored. These methods offer an alternative under neutral or milder conditions. One such method involves the use of a triarylamminium radical cation, like tris(4-bromophenyl)amminium radical cation (Magic Blue), in combination with a silane. nih.govorganic-chemistry.org

In this proposed mechanism for this compound, the radical cation would facilitate the cleavage of the C-O bond, leading to the formation of the tert-butyl radical. This radical can then be trapped by the silane. This method is particularly useful for substrates that are sensitive to strong acids. nih.govorganic-chemistry.org The cleavage of organic peroxides by redox-active metals can also generate alkoxyl and other radicals, suggesting that under specific oxidative conditions, radical-mediated C-O bond cleavage could be a viable deprotection strategy. nih.gov

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, predicting molecular properties, and understanding the electronic structure of molecules. While no specific computational studies on this compound were found, DFT calculations on similar carbamate systems have provided valuable insights.

For this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry and electronic properties.

Calculate the energies of reactants, intermediates, transition states, and products for both the formation and deprotection reactions to map out the potential energy surface.

Investigate the influence of the acetyl substituent on the reactivity of the benzylamine and the stability of the carbamate.

Model the interaction of the carbamate with catalysts or solvents to elucidate their role in the reaction mechanism.

Studies on other carbamates have successfully used computational methods to predict vibrational frequencies and analyze atomic charges, which correlate with experimental data. scirp.org Similar computational approaches would be invaluable in gaining a deeper, quantitative understanding of the mechanistic details of this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the energetics of chemical reactions, including transition states and reaction intermediates. For this compound, DFT calculations can be instrumental in understanding its reactivity, such as in hydrolysis, thermal decomposition, or reactions involving the acetyl or carbamate groups.

DFT calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. nih.gov These calculations can determine the Gibbs free energy of reactants, products, and transition states, which allows for the prediction of reaction feasibility and kinetics. For instance, in a study on the nickel-catalyzed amination of aryl carbamates, DFT calculations were used to map out the entire catalytic cycle, identifying the reductive elimination as the rate-determining step. nih.gov

A hypothetical reaction for this compound could be its hydrolysis. DFT calculations would predict the energies of the reactants (the carbamate and water), the transition state for the nucleophilic attack of water on the carbonyl carbon of the carbamate, any intermediates, and the final products (3-acetylbenzylamine, tert-butanol (B103910), and carbon dioxide).

Table 1: Hypothetical DFT Calculated Energies for the Hydrolysis of this compound

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) |

| Reactants | -1254.789 | 0.00 |

| Transition State | -1254.745 | +27.6 |

| Products | -1254.823 | -21.3 |

Note: These values are illustrative and based on typical energy changes observed in similar carbamate hydrolysis reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule over time. For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, the flexibility of its different parts, and the transitions between different conformations.

In a typical MD simulation, a force field (e.g., CHARMM36) is used to describe the potential energy of the system. mdpi.com The simulation starts from an initial geometry of the molecule, which is then allowed to evolve over time, typically on the scale of nanoseconds to microseconds. The trajectory of the atoms is saved at regular intervals, providing a movie of the molecular motion.

Analysis of the MD trajectory can reveal the distribution of important dihedral angles, which define the conformation of the molecule. For this compound, key dihedral angles would include those around the carbamate linkage and the bond connecting the benzyl (B1604629) group to the carbamate nitrogen. Studies on other carbamates have shown that both cis and trans conformations around the amide bond can be energetically accessible. nih.govacs.orgchemrxiv.org

Table 2: Representative Dihedral Angle Distributions from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predominant Conformation(s) |

| ω (O=C-N-C) | Carbamate bond | trans (~180°) and cis (~0°) |

| φ (C-N-CH₂-Ar) | Benzyl-Nitrogen bond | gauche (+/- 60°), anti (180°) |

| χ (N-CH₂-Ar-C=O) | Benzyl rotation | Wide distribution due to flexibility |

Note: The data presented is a representative example of what could be obtained from an MD simulation and is based on general knowledge of carbamate conformational preferences.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling can be used to explore potential reaction pathways and to understand the origins of selectivity in chemical reactions. For this compound, this could involve modeling reactions at either the acetyl group or the carbamate group and predicting which pathway is more favorable under different conditions.

DFT calculations are often at the core of these modeling studies, as they provide the necessary energetic information to construct a potential energy surface for the reaction. mdpi.com By mapping out the energies of various intermediates and transition states, it is possible to identify the lowest energy pathway, which corresponds to the most likely reaction mechanism.

For example, in a reaction where this compound is treated with a reducing agent, computational modeling could be used to determine whether the acetyl group is more likely to be reduced to an alcohol or if the carbamate group is susceptible to cleavage. The calculated activation energies for each pathway would provide a quantitative measure of the expected selectivity. A study on the Pd-catalyzed formation of a carbamate highlighted the use of computational modeling to propose a multi-step reaction pathway and to understand the role of the catalyst in stabilizing intermediates. mdpi.com

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Pathway A | Reduction of the acetyl group | 15.2 | High |

| Pathway B | Cleavage of the carbamate group | 28.5 | Low |

Note: These values are illustrative and designed to demonstrate how computational modeling can be used to predict reaction selectivity.

Applications As Synthetic Intermediates in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Aromatics and Heterocycles

The strategic placement of the acetyl and protected aminomethyl groups on the benzene (B151609) ring allows for regioselective modifications, providing pathways to a range of substituted aromatic and heterocyclic compounds.

The presence of both an electrophilic center (the acetyl carbonyl carbon) and a nucleophilic precursor (the protected amine) on the same aromatic scaffold makes Tert-butyl (3-acetylbenzyl)carbamate an ideal starting material for the synthesis of polyfunctionalized aromatic compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under various reaction conditions yet can be readily removed under acidic conditions, allowing for sequential functionalization.

The acetyl group can undergo a wide array of transformations. For instance, it can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the acetyl group can be oxidized, for example, through a Baeyer-Villiger oxidation, to yield an acetate (B1210297), which upon hydrolysis provides a phenolic hydroxyl group. The methyl of the acetyl group can also be halogenated to introduce further reactivity. These transformations, coupled with the deprotection and subsequent reaction of the amino group, enable the synthesis of diverse aromatic compounds with multiple functionalities.

| Starting Material | Reagents and Conditions | Product Functional Groups |

| This compound | 1. NaBH4, MeOH2. Ac2O, Pyridine | Secondary acetate, Boc-protected amine |

| This compound | 1. m-CPBA, CH2Cl22. LiOH, H2O | Phenolic hydroxyl, Boc-protected amine |

| This compound | 1. Br2, HBr2. Various nucleophiles | α-Substituted ketone, Boc-protected amine |

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Following the deprotection of the amine, the resulting primary amine can undergo intramolecular cyclization reactions with a modified acetyl group or with a newly introduced ortho substituent.

For example, the acetyl group can be converted into a β-dicarbonyl system through Claisen condensation. Subsequent deprotection of the amine and intramolecular condensation can lead to the formation of substituted quinolines. Another strategy involves the conversion of the acetyl group into an α-haloacetyl group, which, after amine deprotection, can undergo intramolecular N-alkylation to form a seven-membered nitrogen-containing ring. Furthermore, condensation of the acetyl group with hydrazines or hydroxylamines, followed by cyclization, can yield pyrazole (B372694) or isoxazole (B147169) moieties, respectively, attached to the benzylamine (B48309) framework.

Contribution to Chiral Synthesis

The prochiral nature of the acetyl group and the benzylic position offers opportunities for the application of this compound in asymmetric synthesis to generate enantiomerically enriched products.

While direct studies on this compound are not prevalent, the enzymatic kinetic resolution of the closely related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, provides a strong model for its potential in chiral synthesis. nih.govbeilstein-journals.org In this process, the racemic secondary alcohol, obtained from the reduction of the corresponding acetyl group, is subjected to enzymatic acylation. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol from the acylated product. nih.govbeilstein-journals.org

This methodology can be extrapolated to the 3-substituted isomer. The reduction of the acetyl group in this compound would yield a racemic secondary alcohol. This racemate could then be resolved through enzymatic kinetic resolution to provide access to both (R)- and (S)-enantiomers of tert-butyl (3-(1-hydroxyethyl)benzyl)carbamate. These enantiopure intermediates are valuable building blocks for the synthesis of chiral pharmaceuticals and other bioactive molecules.

Table of Enantiomeric Resolution Data for a Structurally Similar Compound

| Substrate | Enzyme | Acyl Donor | Enantioselectivity (E) |

|---|

Data from a study on a related isomer, suggesting a potential application for this compound. nih.govbeilstein-journals.org

Asymmetric reduction of the acetyl group is another viable strategy to obtain enantiopure secondary alcohols. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Reagents such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands (e.g., Ru-BINAP) are known to effect the enantioselective reduction of aryl ketones.

Furthermore, the benzylic position, once the amine is deprotected, could be a site for asymmetric transformations. For instance, the primary amine could be converted into an imine, which could then undergo asymmetric reduction or addition of a nucleophile to create a chiral center at the benzylic carbon.

Methodological Advancements Facilitated by this compound

The utility of this compound extends to the development of new synthetic methodologies. Its bifunctional nature allows it to be used as a test substrate for novel reactions that require two distinct functional groups. For example, it could be employed in the development of new one-pot reactions where both the acetyl group and the protected amine are sequentially or simultaneously transformed.

Moreover, the presence of the Boc-protecting group allows for its use in solid-phase synthesis. The carbamate (B1207046) can be attached to a solid support, and subsequent reactions can be carried out on the acetyl group. Cleavage from the resin would then release the modified product. This approach facilitates purification and automation in the synthesis of compound libraries based on the this compound scaffold.

Development of Novel Reaction Sequences

There is a notable absence of published research that specifically details the use of this compound as a platform for the development of new reaction sequences. In principle, the acetyl group (ketone) could serve as a handle for various transformations, such as nucleophilic additions, reductions, or conversions to other functional groups, while the Boc-protected amine remains intact. Subsequently, the Boc group could be removed to allow for further functionalization of the amino group. This potential for sequential reactivity is a cornerstone of complex molecule synthesis.

Hypothetically, this compound could be utilized in reaction discovery efforts. For instance, the ketone could be transformed into an alkene via a Wittig reaction, followed by further elaboration. Alternatively, it could undergo a Grignard reaction to introduce a new carbon-carbon bond. The stability of the Boc group under these conditions would be crucial. However, without concrete examples from peer-reviewed literature, any discussion of its role in novel reaction sequences remains speculative.

Strategies for Orthogonal Protecting Group Chemistry

Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, allowing for the selective deprotection of one functional group in the presence of others. The tert-butylcarbamate (B1260302) (Boc) group is a key player in this field, as it is readily cleaved by acid, while being stable to basic conditions, hydrogenolysis, and many nucleophiles.

In the context of this compound, the Boc group provides protection for the amine that is orthogonal to many protecting groups used for other functionalities. For example, if the acetyl group were to be reduced to an alcohol, that alcohol could be protected with a silyl (B83357) ether (e.g., TBDMS), which is typically removed with fluoride (B91410) ions, or a benzyl (B1604629) ether, which is removed by hydrogenolysis. The Boc group would remain unaffected by these deprotection conditions.

A hypothetical synthetic sequence illustrating this orthogonality is presented in the table below.

| Step | Reaction | Reagents and Conditions | Protecting Group Strategy |

| 1 | Reduction of Ketone | NaBH4, MeOH | The Boc group is stable to sodium borohydride (B1222165) reduction. |

| 2 | Protection of Alcohol | TBDMSCl, Imidazole, DMF | Introduction of a silyl ether, orthogonal to the Boc group. |

| 3 | Deprotection of Amine | Trifluoroacetic Acid (TFA), CH2Cl2 | Selective removal of the Boc group in the presence of the TBDMS ether. |

| 4 | Amine Functionalization | Acyl Chloride, Base | Acylation of the newly revealed amine. |

| 5 | Deprotection of Alcohol | TBAF, THF | Removal of the TBDMS group without affecting the newly formed amide or other functional groups. |

This table represents a hypothetical reaction sequence, as specific literature examples for this compound are not available.

This theoretical application highlights how the Boc group in this compound could be integrated into an orthogonal protecting group strategy. However, it is important to reiterate that a search of the scientific literature did not provide specific instances of this compound being used to exemplify or develop such strategies. The vast majority of literature on orthogonal protection focuses on more commonly encountered polyfunctional building blocks in areas like peptide and carbohydrate chemistry.

Q & A

Q. Table 1: Reaction Optimization for Carbamate Formation

| Variable | Effect on Yield | Reference |

|---|---|---|

| Base (Et₃N vs. DMAP) | DMAP increases rate by 20% | |

| Solvent Polarity | THF > DCM for polar substrates | |

| Temperature | >25°C leads to Boc group cleavage |

Q. Table 2: Stability Under Environmental Stress

| Condition | Degradation Rate | Reference |

|---|---|---|

| pH 2 (HCl) | Complete in 1 h | |

| pH 12 (NaOH) | Complete in 30 min | |

| UV Light (254 nm) | 50% loss in 48 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.